3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a thiazolo[5,4-c]azepin heterocyclic core. The structure includes a fluorine atom at the 3-position and a methyl group at the 4-position of the benzamide moiety, which may enhance its pharmacokinetic properties, such as metabolic stability and lipophilicity.
Properties
IUPAC Name |
3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c1-8-4-5-9(7-10(8)16)13(20)19-15-18-11-3-2-6-17-14(21)12(11)22-15/h4-5,7H,2-3,6H2,1H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUFHOMVQHEKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound acts as an inhibitor of DNA topoisomerase I . It binds to the topoisomerase I-DNA complex and prevents the relegation of the DNA strands, leading to DNA damage and apoptosis, or programmed cell death.
Result of Action
The result of the compound’s action is the induction of DNA damage and apoptosis . By inhibiting DNA topoisomerase I, the compound causes DNA damage that the cell cannot repair. This leads to the activation of the DNA damage response pathway and ultimately to apoptosis, or programmed cell death.
Biological Activity
3-Fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide is a synthetic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₄FN₃O₂S
- Molecular Weight : 319.35 g/mol
- CAS Number : 1797570-76-3
Research indicates that this compound functions primarily as an inhibitor of DNA topoisomerase I , an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage, leading to apoptosis in cancer cells. The mechanism involves:
- Binding to the enzyme : The compound stabilizes the topoisomerase-DNA complex.
- Induction of DNA breaks : This stabilization prevents the normal re-ligation of DNA strands, resulting in double-strand breaks.
- Activation of apoptotic pathways : The resultant DNA damage triggers cellular stress responses that activate apoptotic pathways.
Antitumor Activity
Several studies have demonstrated the antitumor efficacy of this compound:
-
In Vitro Studies :
- The compound has shown significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer).
- IC50 values for HepG2 cells were reported at approximately 6.92 µM, indicating potent activity compared to standard chemotherapeutics like Sunitinib .
- Mechanistic Insights :
Antimicrobial Activity
Emerging data suggest that this compound may also exhibit antimicrobial properties. Preliminary screening has indicated moderate antimicrobial activity against various bacterial strains; however, further studies are needed to elucidate these effects fully .
Case Studies
-
Case Study on Cancer Treatment :
- In a recent study involving HepG2 cells treated with varying concentrations of the compound over 72 hours, researchers observed a concentration-dependent increase in apoptosis markers such as caspase activation and mitochondrial dysfunction . This supports its potential as a therapeutic agent in liver cancer treatment.
- Antimicrobial Screening :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄FN₃O₂S |
| Molecular Weight | 319.35 g/mol |
| CAS Number | 1797570-76-3 |
| IC50 (HepG2) | 6.92 µM |
| Mechanism | Topoisomerase I inhibitor |
| Apoptosis Induction | Yes |
| Antimicrobial Activity | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Core Heterocycle Differences: The thiazolo[5,4-c]azepin in the target compound incorporates a sulfur atom, which may enhance electron-withdrawing effects compared to the nitrogen-rich triazolo[4,3-a]pyridin in analogs. This difference could influence binding to targets like ATP-binding pockets in kinases .
Substituent Variations :
- The 3-fluoro-4-methyl substitution on the benzamide in the target compound likely increases steric bulk and lipophilicity compared to the 4-fluoro or 2,6-dichlorophenyl groups in analogs. This may affect membrane permeability and metabolic stability.
- The cyclohexylethoxy group in the patent compound (EP 3 532 474 B1) introduces significant hydrophobicity, suggesting optimization for prolonged half-life in vivo .
Pharmacological Implications: While the target compound’s thiazoloazepin core is rare in approved drugs, triazolo analogs (e.g., EP 3 532 474 B1) are frequently explored for anti-inflammatory and anticancer applications due to their tunable electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
